Salicylidene o-toluic hydrazone

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-11-6-2-4-8-13(11)15(19)17-16-10-12-7-3-5-9-14(12)18/h2-10,18H,1H3,(H,17,19)/b16-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDKSNZDBMQWIG-MHWRWJLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NN=CC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)N/N=C/C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82859-72-1 | |

| Record name | Salicylidene o-toluic hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082859721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Salicylidene o-toluic Hydrazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylidene o-toluic hydrazone, a Schiff base derived from the condensation of salicylaldehyde and o-toluic hydrazide, represents a class of compounds with significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, purification, and detailed characterization using a suite of analytical techniques. The rationale behind the experimental choices is elucidated to provide a deeper understanding of the underlying chemical principles. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel hydrazone derivatives and for professionals in drug development exploring new therapeutic agents.

Introduction: The Significance of Salicylidene Hydrazones

Hydrazones are a class of organic compounds characterized by the >C=N-NH- functional group. They are formed by the condensation reaction between a ketone or aldehyde and a hydrazine derivative.[1] The presence of both a nucleophilic nitrogen atom and an electrophilic carbon atom within the hydrazone moiety makes them versatile building blocks in organic synthesis.[2] Salicylidene hydrazones, specifically, are Schiff bases derived from salicylaldehyde. These compounds and their metal complexes have garnered considerable attention due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5]

The biological efficacy of salicylidene hydrazones is often attributed to the presence of the azomethine group (-CH=N-), which is crucial for their pharmacological and physiological activities.[6] Furthermore, the hydroxyl group from the salicylaldehyde moiety can participate in hydrogen bonding and metal chelation, which can enhance their biological action.[7] The o-toluic hydrazide portion of the molecule introduces a methyl-substituted phenyl ring, which can influence the compound's lipophilicity and steric properties, potentially modulating its interaction with biological targets.

This guide focuses on this compound (CAS 82859-72-1), providing a detailed protocol for its synthesis and a thorough analysis of its structural and physicochemical properties.[8][9][10]

Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of this compound is achieved through a straightforward acid-catalyzed condensation reaction between salicylaldehyde and o-toluic hydrazide.[11]

Reaction Mechanism

The reaction proceeds via a nucleophilic addition of the terminal nitrogen of the o-toluic hydrazide to the carbonyl carbon of salicylaldehyde, followed by the elimination of a water molecule to form the stable imine or azomethine linkage. The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.

Experimental Protocol

Materials and Reagents:

-

Salicylaldehyde (Reagent Grade)

-

o-Toluic hydrazide (Reagent Grade)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalyst)

-

Distilled Water

-

Standard laboratory glassware (reflux condenser, round-bottom flask, beaker, Buchner funnel)

-

Magnetic stirrer with heating plate

-

Melting point apparatus

Procedure:

-

Dissolution of Reactants: In a 250 mL round-bottom flask, dissolve a specific molar equivalent of o-toluic hydrazide in a minimal amount of warm ethanol. In a separate beaker, dissolve an equimolar amount of salicylaldehyde in ethanol.

-

Reaction Setup: Slowly add the ethanolic solution of salicylaldehyde to the o-toluic hydrazide solution under constant stirring.

-

Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for a designated period (typically 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of this compound will form. The product can be further precipitated by adding cold distilled water.

-

Filtration and Washing: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A multi-technique approach is employed for this purpose.

Physical Properties

The synthesized this compound should be a crystalline solid. Its color and melting point should be recorded and compared with literature values. The solubility in various organic solvents should also be determined.

| Property | Observed Value |

| Physical State | Crystalline Solid |

| Color | Off-white to Pale Yellow |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in Ethanol, Methanol; Insoluble in Water |

Spectroscopic Characterization

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands.

Expected FT-IR Spectral Data:

| Wavenumber (cm⁻¹) | Assignment | Rationale |

| ~3200-3400 | O-H stretching (phenolic) | Broad peak indicating intermolecular hydrogen bonding.[12] |

| ~3050-3150 | N-H stretching (amide) | Confirms the presence of the hydrazone linkage.[13] |

| ~1650-1670 | C=O stretching (amide I) | Characteristic of the carbonyl group in the hydrazone moiety.[14] |

| ~1600-1620 | C=N stretching (azomethine) | Confirms the formation of the Schiff base.[15] |

| ~1500-1580 | C=C stretching (aromatic) | Indicates the presence of the aromatic rings. |

| ~1270-1280 | C-O stretching (phenolic) | Characteristic of the phenolic group. |

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbons and their connectivity. The spectra are typically recorded in a deuterated solvent like DMSO-d₆.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0-12.0 | Singlet | 1H | -OH (phenolic proton) |

| ~10.0-11.0 | Singlet | 1H | -NH (amide proton) |

| ~8.5 | Singlet | 1H | -CH=N (azomethine proton) |

| ~6.8-8.0 | Multiplet | 8H | Aromatic protons |

| ~2.4 | Singlet | 3H | -CH₃ (methyl protons of the toluic group) |

Note: The exact chemical shifts can vary depending on the solvent and concentration.[16][17]

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~160-165 | C=O (amide carbonyl carbon) |

| ~155-160 | C-OH (phenolic carbon) |

| ~145-150 | -CH=N (azomethine carbon) |

| ~115-140 | Aromatic carbons |

| ~20-25 | -CH₃ (methyl carbon of the toluic group) |

The presence of both azo and hydrazone tautomers in solution is a possibility for some hydrazone compounds, which can be investigated using advanced NMR techniques.[18]

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Expected Mass Spectrum Data:

The mass spectrum should show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (C₁₅H₁₄N₂O₂, MW: 254.29 g/mol ).[10] The fragmentation pattern can be analyzed to identify characteristic fragments of the molecule.[19]

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of the compound.[20]

-

TGA: TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can be used to determine its decomposition temperature, providing an indication of its thermal stability.[7][21]

-

DSC: DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the melting point and enthalpy of fusion, as well as to study any phase transitions.[22]

Diagram of the Characterization Workflow:

Caption: A comprehensive workflow for the characterization of this compound.

Potential Applications in Drug Development

Salicylidene hydrazones are a promising class of compounds for drug development due to their diverse biological activities. The structural features of this compound, including the phenolic hydroxyl group, the azomethine linkage, and the substituted aromatic rings, make it a candidate for various therapeutic applications.

-

Anticancer Activity: Many salicylaldehyde benzoylhydrazone derivatives have demonstrated potent anticancer activity, particularly against leukemia and breast cancer cell lines.[4][23][24][25][26] The mechanism of action is often linked to the inhibition of DNA synthesis and cell proliferation.[25]

-

Antimicrobial Activity: Hydrazone derivatives have shown significant antibacterial and antifungal properties.[3][5][27][28][29] The mode of action is thought to involve interference with essential cellular processes in microorganisms.[29]

-

Anti-inflammatory Activity: Some salicylaldehyde-derived hydrazones have exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[5]

Further research, including in vitro and in vivo studies, is necessary to fully elucidate the therapeutic potential of this compound and its derivatives.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and comprehensive characterization of this compound. By understanding the underlying principles of the synthesis and the application of various analytical techniques, researchers can confidently prepare and validate this and similar hydrazone compounds. The promising biological activities associated with this class of molecules underscore their importance in the ongoing search for novel therapeutic agents.

References

-

Al Zoubi, W., Ko, Y. G., & Kim, Y. G. (2017). Schiff bases and their complexes: Recent progress in thermal analysis. Separation Science and Technology, 52(6), 1046-1069. [Link]

-

Al Zoubi, W., Ko, Y. G., & Kim, Y. G. (2017). Schiff bases and their complexes: Recent progress in thermal analysis. ResearchGate. [Link]

-

Al Zoubi, W. (2016). Schiff bases and their complexes: Recent progress in thermal analysis. University of Baghdad Digital Repository. [Link]

-

El-Sawaf, A. K., El-Essawy, F. A., Nassar, A. M., & El-Sayed, M. Y. (2018). DFT calculations, spectroscopic studies, thermal analysis and biological activity of supramolecular Schiff base complexes. Journal of Molecular Structure, 1155, 557-567. [Link]

-

Nikolova-Mladenova, B., Mihaylova, R., Atanasova, M., Zhivkova, Z., & Doytchinova, I. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Molecules, 30(5), 1015. [Link]

-

Cheméo. (n.d.). This compound. Retrieved from [Link]

-

Nikolova-Mladenova, B., Mihaylova, R., Atanasova, M., Zhivkova, Z., & Doytchinova, I. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. PubMed. [Link]

-

ResearchGate. (n.d.). Thermal analysis of Schiff base metal complexes. Retrieved from [Link]

-

Nikolova-Mladenova, B., Halachev, N., Iankova, R., Momekov, G., & Ivanov, D. (2011). Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents. Arzneimittelforschung, 61(12), 714-718. [Link]

-

Nikolova-Mladenova, B., et al. (2023). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. Molecules. [Link]

-

Nikolova-Mladenova, B., et al. (2023). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. PubMed. [Link]

-

Shrestha, S., et al. (2024). Salicylaldehyde salicyloyl hydrazone and its copper(II) complex: synthesis, characterization, DFT, optical band gap, antibacterial activity, and molecular docking analysis. Journal of Coordination Chemistry. [Link]

-

Dwivedi, D. K., Dubey, R. C., Saxena, P. K., & Shukla, R. K. (1988). Synthesis of Hydrazones Derived from O-Hydroxy Aromatic Aldehydes. Oriental Journal of Chemistry, 4(2). [Link]

-

Al-Ostath, A. I., et al. (2025). Salicylaldehyde-derived Hydrazones: Synthesis, characterization, antibacterial activity, antioxidant and anti-inflammatory effects on LPS-induced RAW264.7 macrophage cells, drug-likeness properties, and molecular docking analysis. PubMed. [Link]

-

Shrestha, S., et al. (2024). Salicylaldehyde salicyloyl hydrazone and its copper(II) complex: synthesis, characterization, DFT, optical band gap, antibacterial activity, and molecular docking analysis. Taylor & Francis Online. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Waziri, I., et al. (2023). Exploring the Antibacterial Properties of Hydrazone Schiff Bases Derived from 4-Aminodimethylbenzaldehyde. Journal of Chemical Society of Nigeria. [Link]

-

Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(21), 6437. [Link]

-

Szymański, P., et al. (2019). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 24(15), 2786. [Link]

-

Shah, M. A., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Journal of Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis and Cytotoxic Activity of Salicyloyl Hydrazone Derivatives. Retrieved from [Link]

-

Subashchandrabose, S., et al. (2014). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene)nicotinohydrazide. Prime Scholars. [Link]

-

Gökçe, H., et al. (2020). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. Molecules, 25(11), 2536. [Link]

-

ResearchGate. (n.d.). The ¹H NMR spectrum of hydrazone 1. Retrieved from [Link]

-

Letopharm Limited. (n.d.). This compound. Retrieved from [Link]

-

El-Ghamry, H. A., & Fathalla, S. K. (2015). Spectroscopic and structural studies of the Schiff base 3-methoxy-N-salicylidene-o-amino phenol complexes with some transition metal ions and their antibacterial, antifungal activities. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136(Pt B), 934-941. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of salicylic acid (a) control and (b) treated. Retrieved from [Link]

-

Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Mondal, S. C., & Jana, S. (2015). Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Biofield Treated Salicylic Acid and Sparfloxacin. International Online Medical Council. [Link]

-

Harris, K. J., et al. (2017). Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films. Physical Chemistry Chemical Physics, 19(3), 2249-2257. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated (T1 and T2) samples o-toluic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810). Retrieved from [Link]

-

ResearchGate. (n.d.). GC-MS spectrum of control o-toluic acid sample. Retrieved from [Link]

Sources

- 1. Synthesis of Hydrazones Derived from O-Hydroxy Aromatic Aldehydes – Oriental Journal of Chemistry [orientjchem.org]

- 2. primescholars.com [primescholars.com]

- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Salicylaldehyde-derived Hydrazones: Synthesis, characterization, antibacterial activity, antioxidant and anti-inflammatory effects on LPS-induced RAW264.7 macrophage cells, drug-likeness properties, and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DFT calculations, spectroscopic studies, thermal analysis and biological activity of supramolecular Schiff base complexes - Arabian Journal of Chemistry [arabjchem.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. This compound| CAS:#82859-72-1 -Letopharm Limited [letopharm.com]

- 10. This compound (CAS 82859-72-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iomcworld.com [iomcworld.com]

- 15. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 16. hmdb.ca [hmdb.ca]

- 17. p-Toluic acid(99-94-5) 1H NMR [m.chemicalbook.com]

- 18. Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 22. researchgate.net [researchgate.net]

- 23. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. tandfonline.com [tandfonline.com]

- 28. tandfonline.com [tandfonline.com]

- 29. azjournalbar.com [azjournalbar.com]

An In-depth Technical Guide to the Chemical Properties of Salicylidene o-toluic hydrazone

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Salicylidene o-toluic hydrazone. Drawing upon established principles in medicinal and coordination chemistry, this document details the scientific rationale behind its structural features and potential applications.

Introduction: The Significance of Hydrazones in Modern Chemistry

Hydrazones, characterized by the azomethine group (-NHN=CH-), are a pivotal class of organic compounds in the landscape of drug discovery and materials science.[1] Their versatile synthesis, typically through the condensation of hydrazides and carbonyl compounds, allows for a high degree of structural diversity.[2] This structural adaptability is key to their wide-ranging biological activities, which include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][3] The active pharmacophore, -CONH-N=CH-, is central to these biological effects, with its activity often modulated by the nature of the aromatic rings.[4] this compound, incorporating a salicylic aldehyde and an o-toluic hydrazide moiety, is a subject of significant interest for its potential as a chelating agent and a bioactive molecule.

Molecular Structure and Physicochemical Properties

This compound (IUPAC Name: N'-(2-hydroxybenzylidene)-2-methylbenzohydrazide) is a Schiff base with the chemical formula C₁₅H₁₄N₂O₂ and a molecular weight of 254.28 g/mol .[5]

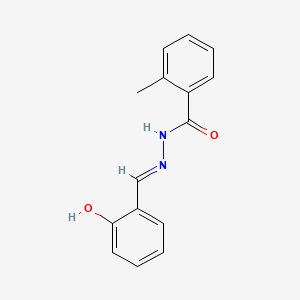

Molecular Structure Diagram:

Caption: Chemical structure of this compound.

The molecule possesses key structural features that dictate its chemical behavior:

-

A Planar Salicylidene Moiety: The phenolic hydroxyl group in the ortho position to the azomethine linkage allows for the formation of a stable six-membered intramolecular hydrogen bond with the imine nitrogen.

-

A Flexible Hydrazone Bridge: The -C=N-NH-C=O- group is known to exist in tautomeric forms, which influences its coordination behavior with metal ions.[6] In the solid state, it predominantly exists in the keto form.[7]

-

An o-Toluic Hydrazide Fragment: The methyl group on the benzoyl ring can influence the molecule's solubility and steric hindrance around the coordination sites.

Physicochemical Properties:

A summary of the calculated physicochemical properties of this compound is presented in the table below.[5] These parameters are crucial for predicting its behavior in biological systems and for the design of drug delivery systems.

| Property | Value | Unit | Source |

| Molecular Weight | 254.28 | g/mol | Cheméo[5] |

| logP (octanol/water) | 2.465 | - | Crippen Calculated[5] |

| Water Solubility (logS) | -3.71 | mol/L | Crippen Calculated[5] |

| Normal Boiling Point | 862.28 | K | Joback Calculated[5] |

| Enthalpy of Vaporization | 83.71 | kJ/mol | Joback Calculated[5] |

| McGowan's Volume | 197.790 | ml/mol | McGowan Calculated[5] |

Synthesis and Characterization

Rationale for Synthetic Approach

The synthesis of this compound is achieved through a classical Schiff base condensation reaction. This method is widely employed due to its efficiency, high yields, and straightforward procedure.[8] The reaction involves the nucleophilic attack of the primary amine group of o-toluic hydrazide on the electrophilic carbonyl carbon of salicylaldehyde, followed by the elimination of a water molecule to form the stable imine linkage. Ethanol is a commonly used solvent as it effectively dissolves the reactants and facilitates the reaction upon refluxing.[9]

Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol for Synthesis

This protocol is based on established methods for the synthesis of analogous aroylhydrazones.[8][9]

-

Preparation of Reactant Solution: Dissolve o-toluic hydrazide (1 equivalent) in absolute ethanol in a round-bottom flask.

-

Addition of Aldehyde: To the stirred solution, add an equimolar amount of salicylaldehyde (1 equivalent).

-

Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: After completion of the reaction, reduce the volume of the solvent by rotary evaporation. Allow the concentrated solution to cool to room temperature, which should induce the crystallization of the product.

-

Purification: Collect the crystalline product by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum. Recrystallization from ethanol can be performed for further purification if necessary.[9]

Spectroscopic Characterization

FT-IR spectroscopy is a fundamental technique for confirming the formation of the hydrazone linkage and identifying the key functional groups.[10] The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[11]

Expected IR Spectral Data:

| Wavenumber (cm⁻¹) | Assignment | Rationale |

| ~3450-3300 | ν(O-H) | Broad band corresponding to the phenolic hydroxyl group. |

| ~3300-3200 | ν(N-H) | Stretching vibration of the amide N-H group. |

| ~1740-1680 | ν(C=O) | Strong absorption band from the amide I carbonyl stretch, indicating the keto tautomer.[7] |

| ~1615-1600 | ν(C=N) | Characteristic imine stretching vibration, confirming Schiff base formation.[12] |

| ~1580-1550 | Amide II | Coupled N-H bending and C-N stretching vibrations. |

| ~1280 | ν(C-O) | Phenolic C-O stretching vibration.[11] |

The disappearance of the characteristic C=O stretching band of salicylaldehyde and the N-H stretching bands of the hydrazide's -NH₂ group, along with the appearance of the new C=N and amide N-H bands, provides strong evidence for the successful synthesis of this compound.

¹H and ¹³C NMR spectroscopy are indispensable for the complete structural elucidation of the molecule in solution.[13] Spectra are typically recorded in a suitable deuterated solvent like DMSO-d₆ or CDCl₃.[11]

Expected ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~11.0-12.0 | Singlet | Phenolic O-H | The downfield shift is due to intramolecular hydrogen bonding with the imine nitrogen.[7] |

| ~10.0-11.0 | Singlet | Amide N-H | Labile proton of the amide group. |

| ~8.5 | Singlet | Azomethine -CH=N- | Characteristic signal for the imine proton.[14] |

| ~6.8-8.0 | Multiplet | Aromatic H | Protons of the two benzene rings. |

| ~2.4 | Singlet | Methyl -CH₃ | Protons of the methyl group on the toluic ring. |

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160-165 | Amide C=O | Carbonyl carbon of the amide group.[7] |

| ~145-150 | Azomethine -C=N- | Imine carbon of the azomethine group.[7] |

| ~115-160 | Aromatic C | Carbons of the salicylidene and toluic rings. |

| ~20 | Methyl -CH₃ | Carbon of the methyl group. |

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. In negative ion mode electrospray ionization (ESI-MS), hydrazones often show a prominent [M-H]⁻ peak as the base peak.[15] For this compound (C₁₅H₁₄N₂O₂), the expected exact mass is 254.1055.

Thermal Analysis

Thermal gravimetric analysis (TGA) and differential thermal analysis (DTA) can provide insights into the thermal stability of the compound.[16] For many aroylhydrazones, thermal decomposition often occurs in multiple steps, starting with the loss of smaller fragments followed by the degradation of the aromatic backbone at higher temperatures.

Potential Applications in Drug Development

The unique structural features of this compound make it a promising candidate for various applications in medicinal chemistry and drug development.

Anticancer Activity

Numerous studies have demonstrated the significant anticancer potential of salicylaldehyde hydrazones.[17][18] These compounds can exert their effects through various mechanisms, including the inhibition of DNA synthesis and the induction of apoptosis.[4][19] For instance, some salicylaldehyde hydrazones have shown potent activity against leukemia and breast cancer cell lines, with IC₅₀ values in the low micro- and even nanomolar ranges.[18][19] The presence of a methoxy group in some analogs has been linked to remarkable activity against the MCF-7 breast cancer cell line.[19] The potential of this compound as an anticancer agent warrants further investigation against a panel of cancer cell lines.

Antimicrobial Activity

The hydrazone scaffold is a well-established pharmacophore in the development of antimicrobial agents.[3][20] Hydrazone derivatives have shown broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[21] The mode of action is often attributed to the chelation of essential metal ions required for microbial growth or the inhibition of key enzymes. The lipophilicity of the molecule, which can be influenced by substituents like the methyl group in this compound, often correlates with its antimicrobial efficacy.[2]

Logical Relationship of Hydrazone Structure to Biological Activity:

Caption: Relationship between the structural features of this compound and its potential biological activities.

Conclusion

This compound is a molecule of significant interest, embodying the versatile chemical and biological properties of the hydrazone class. Its straightforward synthesis and the potential for diverse biological activities make it a compelling subject for further research in medicinal chemistry. The detailed characterization through spectroscopic and thermal analysis provides a solid foundation for its development as a potential therapeutic agent or a versatile ligand in coordination chemistry. Future studies should focus on the comprehensive evaluation of its biological activity profile and the exploration of its coordination chemistry with various transition metals to unlock its full potential.

References

-

Archana Saxena. Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. Prime Scholars Library. Available at: [Link].

-

Boryana Nikolova-Mladenova, Rositsa Mihaylova, Mariyana Atanasova, Zvetanka Zhivkova, Irini Doytchinova. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Molecules. 2025;30(5):1015. doi:10.3390/molecules30051015. Available at: [Link].

-

Boryana Nikolova-Mladenova, Galentin Momekov, Zvetanka Zhivkova, Irini Doytchinova. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. International Journal of Molecular Sciences. 2023;24(8):7352. doi:10.3390/ijms24087352. Available at: [Link].

-

Cheméo. Chemical Properties of this compound (CAS 82859-72-1). Available at: [Link].

-

Ibrahim Waziri, et al. Exploring the Antibacterial Properties of Hydrazone Schiff Bases Derived from 4-Aminodimethylbenzaldehyde. Journal of Chemical Society of Nigeria. 2023;48(4). Available at: [Link].

-

J. Safari, S. Gandomi-Ravandi. Synthesis of Hydrazone Derivatives From 1,2:5,6-Di-O-Isopropylidene-α-D-Ribo-Hexofuranos-3-Ulose. ResearchGate. 2014. Available at: [Link].

- K. H. Shivakumar, et al. Synthesis, characterization and biological activity of a novel p-toluic hydrazone and resacetophenone schiff base (RAPPTH) ligand and its metal complexes.

-

M. Agova, et al. IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. Scripta Scientifica Pharmaceutica. 2022;9(1):e631. doi:10.14748/ssp.v9i1.631. Available at: [Link].

-

M. B. Stankova, et al. The ¹H NMR spectrum of hydrazone 1. ResearchGate. 2021. Available at: [Link].

-

M. Doležal, et al. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Molecules. 2024;29(16):3799. doi:10.3390/molecules29163799. Available at: [Link].

- M. F. El-Shahat, et al. Synthesis and spectroscopic properties of Co(III) complexes of some aroyl hydrazones: X-ray crystal structures of one Co(III) complex and two aroyl hydrazone ligands.

-

M. Milenković, et al. Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society. 2021;86(4):399-409. doi:10.2298/JSC201211019M. Available at: [Link].

-

N. G. Leovac, V. M. Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes. ResearchGate. 2011. Available at: [Link].

-

N. Siddiqui, et al. A review exploring biological activities of hydrazones. Journal of Pharmacy and Bioallied Sciences. 2011;3(3):361-366. doi:10.4103/0975-7406.84439. Available at: [Link].

-

N. Ulusoy Güzeldemirci, et al. Synthesis and antimicrobial activity evaluation of new hydrazide-hydrazones derived from 1,2,4-triazole. Marmara Pharmaceutical Journal. 2020;24(1):67-76. doi:10.12991/mpj.2020.67. Available at: [Link].

- P. A. S. Smith. The Chemistry of Open-Chain Organic Nitrogen Compounds. W. A. Benjamin, Inc., 1966.

-

P. Jain, et al. Synthesis and characterization of p-Toluic hydrazide and o-Hydroxy Acetophenone Schiff base and its metal complexes. ResearchGate. 2019. Available at: [Link].

- R. R. Zaky, et al. Co(II), Cd(II), Hg(II) and U(VI)O₂ complexes of o-hydroxyacetophenone[N-(3-hydroxy-2-naphthoyl)] hydrazone: physicochemical study, thermal studies and antimicrobial activity. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2012;97:683-694. doi:10.1016/j.saa.2012.05.086.

-

S. K. Sahu, et al. Physical Data of N'-benzylidene-2-hydroxybenzohydrazides. ResearchGate. 2012. Available at: [Link].

-

S. M. El-Gohary, et al. Spectroscopic and structural studies of the Schiff base 3-methoxy-N-salicylidene-o-amino phenol complexes with some transition metal ions and their antibacterial, antifungal activities. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2014;131:545-554. doi:10.1016/j.saa.2014.04.128. Available at: [Link].

-

S. T. Abdel-Halim, et al. Synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination. ResearchGate. 2023. Available at: [Link].

- T. A. Yousef, et al. Synthesis, Characterization and Crystal Structures of Aroylhydrazones Derived from 4-Hydroxy-3-nitrobenzaldehyde with Various Hydrazides.

-

T. B. Hadda, et al. Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative. IUCrData. 2023;8(2):x230113. doi:10.1107/S241431462300113X. Available at: [Link].

-

U. A. Shah, et al. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules. 2022;27(19):6717. doi:10.3390/molecules27196717. Available at: [Link].

-

V. G. K. D. V. Satyanarayana, et al. Synthesis, Antioxidant and Antibacterial Activities of Salicylaldehyde Azine. ResearchGate. 2013. Available at: [Link].

-

V. M. Leovac, et al. IR spectra of hydrazones I and complexes II–V. ResearchGate. 2007. Available at: [Link].

-

W. M. B. Yahya, et al. Hydrazide-hydrazones as Small Molecule Tropomyosin Receptor Kinase A (TRKA) Inhibitors: Synthesis, Anticancer Activities, In silico ADME and Molecular Docking Studies. Current Drug Discovery Technologies. 2023;20(3):e130623217822. doi:10.2174/1570163820666230613115450. Available at: [Link].

- Y. G. K. D. V. Satyanarayana, et al. Synthesis, Antioxidant and Antibacterial Activities of Salicylaldehyde Azine. Advanced Materials Research. 2013;678:205-208. doi:10.4028/www.scientific.net/AMR.678.205.

-

M. A. A. El-Gawad, et al. 3-methoxy aroylhydrazones – free radicals scavenging, anticancer and cytoprotective potency. Journal of the Hellenic Veterinary Medical Society. 2019;70(4):1831-1842. doi:10.12681/jhvms.22020. Available at: [Link].

-

M. A. El-Gawad, et al. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules. 2021;26(16):4973. doi:10.3390/molecules26164973. Available at: [Link].

-

M. G. Pizzuti, et al. Analysis of 31 hydrazones of carbonyl compounds by RRLC-UV and RRLC-MS(/MS): A comparison of methods. ResearchGate. 2012. Available at: [Link].

-

M. J. Mphahlele, et al. Antimicrobial Activity of Some Steroidal Hydrazones. Molecules. 2016;21(11):1462. doi:10.3390/molecules21111462. Available at: [Link].

- S. A. Sadeek, et al. Synthesis and characterization of some transition metal complexes of N'-(2-hydroxybenzylidene)-2-methylbenzohydrazide. Journal of Coordination Chemistry. 2008;61(12):1937-1947. doi:10.1080/00958970701790085.

- S. K. Sahu, et al. Rapid solvent-free microwave assisted synthesis of some N'-benzylidene salicylic acid hydrazides.

-

T. R. Rane, et al. Journal of Phytochemistry & Biochemistry - Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. OMICS International. 2017. Available at: [Link].

- V. G. K. D. V. Satyanarayana, et al. Synthesis, Antioxidant and Antibacterial Activities of Salicylaldehyde Azine. Advanced Materials Research. 2013;678:205-208. doi:10.4028/www.scientific.net/AMR.678.205.

-

V. M. Leovac, et al. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules. 2020;25(21):5192. doi:10.3390/molecules25215192. Available at: [Link].

-

Z. H. Chohan, et al. Acylhydrazones and Their Biological Activity: A Review. Molecules. 2020;25(24):5992. doi:10.3390/molecules25245992. Available at: [Link].

- Z. H. Chohan, et al. Synthesis and spectroscopic characterization of some new aroylhydrazone Schiff bases and their cobalt(II), copper(II), nickel(II) and zinc(II) complexes as antibacterial and antifungal agents. Journal of Enzyme Inhibition and Medicinal Chemistry. 2006;21(6):739-745. doi:10.1080/14756360600867253.

- Z. H. Chohan, et al. Synthesis, Characterization, and Biological Evaluation of Some New Aroylhydrazone Schiff Bases and Their Cobalt(II), Copper(II), Nickel(II), and Zinc(II) Complexes. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry. 2006;36(3):253-259. doi:10.1080/15533170600571871.

-

E. Topić, et al. Synthesis, Structural Characterization and Hydrogen Bonding of Mono(salicylidene)carbohydrazide. ResearchGate. 2022. Available at: [Link].

-

M. B. Stankova, et al. FT-IR spectra of control and treated (T1 and T2) samples o-toluic acid. ResearchGate. 2016. Available at: [Link].

Sources

- 1. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 3-methoxy aroylhydrazones – free radicals scavenging, anticancer and cytoprotective potency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (CAS 82859-72-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. primescholars.com [primescholars.com]

- 10. IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide | Agova | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Hydrazide-hydrazones as Small Molecule Tropomyosin Receptor Kina se A (TRKA) Inhibitors: Synthesis, Anticancer Activities, In silico ADME and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. omicsonline.org [omicsonline.org]

- 21. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to Salicylidene o-toluic Hydrazone: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylidene o-toluic hydrazone, a fascinating molecule within the hydrazone class of organic compounds, has garnered significant interest in the scientific community. Its unique structural features, characterized by the presence of a salicylidene moiety linked to an o-toluic hydrazide, give rise to a range of intriguing chemical and biological properties. This technical guide provides a comprehensive overview of this compound, covering its fundamental characteristics, a detailed synthesis protocol, in-depth spectroscopic analysis, and a discussion of its current and potential applications in diverse scientific fields, with a particular focus on its relevance to drug development.

Core Compound Identification

-

Compound Name: this compound

-

Synonyms: N'-[(E)-(2-Hydroxyphenyl)methylidene]-2-methylbenzohydrazide, o-Toluic Acid [(2-Hydroxyphenyl)methylene]hydrazide

-

CAS Number: 82859-72-1

-

Molecular Formula: C₁₅H₁₄N₂O₂

-

Molecular Weight: 254.28 g/mol

Chemical Structure

The structure of this compound features a salicylaldehyde molecule condensed with o-toluic hydrazide. This arrangement results in an extended conjugated system and the presence of key functional groups, including a phenolic hydroxyl group, an amide linkage, and an imine bond.

SMILES: Cc1ccccc1C(=O)NN=Cc1ccccc1O

InChI Key: RRDKSNZDBMQWIG-UHFFFAOYSA-N

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through a condensation reaction between o-toluic hydrazide and salicylaldehyde. This straightforward and efficient method allows for the high-yield production of the target compound.

Rationale for Synthesis Strategy

The chosen synthetic route is a classic example of Schiff base formation. The nucleophilic nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the stable imine linkage. The use of an alcohol as a solvent facilitates the reaction by dissolving the reactants and allowing for effective heat transfer during reflux. A catalytic amount of acid is often employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the reaction rate.

Detailed Experimental Protocol

Materials:

-

o-Toluic hydrazide

-

Salicylaldehyde

-

Ethanol (or Methanol)

-

Glacial Acetic Acid (catalyst, optional)

-

Round-bottom flask

-

Condenser

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve o-toluic hydrazide (1 equivalent) in a minimal amount of warm ethanol. In a separate beaker, dissolve salicylaldehyde (1 equivalent) in ethanol.

-

Reaction Setup: While stirring the o-toluic hydrazide solution, slowly add the salicylaldehyde solution. A few drops of glacial acetic acid can be added as a catalyst.

-

Reflux: Attach a condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation, or the flask can be cooled in an ice bath to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.

Spectroscopic Characterization

A thorough spectroscopic analysis is essential for confirming the identity and purity of the synthesized this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the salicylidene and o-toluic moieties, typically in the range of 6.5-8.5 ppm. The methyl protons of the o-toluic group would appear as a singlet further upfield, around 2.3-2.6 ppm. The imine proton (-CH=N-) would likely resonate as a singlet downfield, typically above 8.0 ppm. The amide proton (-NH-) and the phenolic hydroxyl proton (-OH) would also be present as singlets, with their chemical shifts being sensitive to the solvent and concentration. The phenolic proton signal is often broad.

-

¹³C NMR: The carbon NMR spectrum would display signals for all 15 carbon atoms. The carbonyl carbon of the amide group is expected to appear in the range of 160-170 ppm. The imine carbon would be found around 145-160 ppm. The aromatic carbons would resonate in the typical region of 110-160 ppm, and the methyl carbon would be observed at a much higher field, around 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. For this compound, the following characteristic absorption bands are expected:[1]

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3200-3400 | O-H stretching (phenolic) |

| ~3050-3200 | N-H stretching (amide) |

| ~1650-1680 | C=O stretching (amide I band) |

| ~1600-1620 | C=N stretching (imine) |

| ~1500-1600 | C=C stretching (aromatic) |

| ~1270-1350 | C-O stretching (phenolic) |

The presence of these characteristic peaks in the IR spectrum serves as strong evidence for the successful synthesis of the target compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be observed at m/z 254. The fragmentation pattern would likely involve cleavage of the N-N bond, the amide bond, and fragmentation of the aromatic rings, providing further structural confirmation.[2][3]

Physicochemical Properties

| Property | Value |

| CAS Number | 82859-72-1 |

| Molecular Formula | C₁₅H₁₄N₂O₂ |

| Molecular Weight | 254.28 g/mol |

| Appearance | Expected to be a crystalline solid |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols |

| LogP (octanol/water) | 2.465 (Predicted) |

Applications in Research and Drug Development

Hydrazone derivatives, including this compound, exhibit a wide array of biological activities and have significant potential in various scientific domains.

Metal Ion Sensing and Chelation

The structural arrangement of this compound, with its phenolic hydroxyl group, imine nitrogen, and amide oxygen, creates a potential tridentate chelation site for metal ions. This property makes it a candidate for the development of fluorescent and colorimetric sensors for the detection of various metal ions.[4][5] The binding of a metal ion to the hydrazone can lead to significant changes in its photophysical properties, such as fluorescence quenching or enhancement, which can be exploited for analytical purposes.

Potential as an Anticancer Agent

Numerous studies have highlighted the anticancer potential of salicylaldehyde hydrazone derivatives.[6][7][8][9][10] These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and interference with DNA synthesis. The specific substitution pattern on the aromatic rings can significantly influence the anticancer activity and selectivity. Further investigation into the efficacy of this compound against various cancer cell lines is a promising area of research.

Antimicrobial Activity

Hydrazones are a well-established class of compounds with significant antimicrobial properties.[1][11][12] The imine group is often crucial for their biological activity. This compound, with its characteristic hydrazone scaffold, is a promising candidate for the development of new antibacterial and antifungal agents.[13][14] Its efficacy against a panel of pathogenic microorganisms warrants further investigation.

Anti-inflammatory Properties

Some hydrazone derivatives have demonstrated potent anti-inflammatory activity.[15] The mechanism of action is often attributed to the inhibition of inflammatory mediators. The potential of this compound as an anti-inflammatory agent is an area that could be explored in future studies.

Conclusion

This compound is a versatile molecule with a rich chemical profile and significant potential for a range of applications. Its straightforward synthesis, coupled with its intriguing spectroscopic and physicochemical properties, makes it an attractive target for further research. The demonstrated and potential biological activities of this compound, particularly in the areas of metal sensing, anticancer, and antimicrobial research, underscore its importance for scientists and professionals in the field of drug development. This in-depth technical guide provides a solid foundation for understanding and exploring the multifaceted nature of this compound and encourages further investigation into its promising applications.

References

-

Royal Society of Chemistry. (n.d.). ¹H NMR (400 MHz, CDCl₃) δ =. Retrieved from [Link]

- Yan, L., Yang, H., Liu, N., Meng, F., & Zhang, S. (2022). A photochromic salicylaldehyde hydrazone derivative based on C=N isomerization and ESIPT mechanisms and its detection of Al3+ in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 275, 121116.

- Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(10), 2263–2292.

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 900 MHz, D₂O, predicted) (HMDB0015687). Retrieved from [Link]

-

ResearchGate. (2012). (PDF) Rapid solvent-free microwave assisted synthesis of some N'-benzylidene salicylic acid hydrazides. Retrieved from [Link]

- Kaplanek, R., et al. (2023). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. Molecules, 28(8), 3529.

- PubMed. (2023). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. Molecules, 28(8), 3529.

- PubMed. (2020). Hydrazide-hydrazones as Small Molecule Tropomyosin Receptor Kina se A (TRKA) Inhibitors: Synthesis, Anticancer Activities, In silico ADME and Molecular Docking Studies. Anti-cancer agents in medicinal chemistry, 20(14), 1724–1735.

-

ResearchGate. (n.d.). Table 4 . ¹³C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... Retrieved from [Link]

- Nikolova-Mladenova, B., et al. (2025).

-

ResearchGate. (n.d.). The ¹H NMR spectrum of hydrazone 1. Retrieved from [Link]

- National Center for Biotechnology Information. (2023). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. Molecules, 28(8), 3529.

- Verma, G., et al. (2014). A review exploring biological activities of hydrazones. Journal of Pharmacy & Bioallied Sciences, 6(2), 75–83.

- PubMed. (2025).

- Popiołek, Ł., & Biernasiuk, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(10), 2263-2292.

- Tikrit Journal of Pharmaceutical Sciences. (2025). Synthesis and Evaluation of New Hydrazone Derivatives as Antibacterial. Tikrit Journal of Pharmaceutical Sciences, 20(1), 1-10.

-

Semantic Scholar. (n.d.). Biological Activities of Hydrazone Derivatives in the New Millennium. Retrieved from [Link]

- Yan, L., et al. (2022). A photochromic salicylaldehyde hydrazone derivative based on C=N isomerization and ESIPT mechanisms and its detection of Al3+ in aqueous solution. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 275, 121116.

- Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(21), 6425.

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR chemical shifts (δ) of hydrazones and metal complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Cytotoxic Activity of Salicyloyl Hydrazone Derivatives. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, complete assignment of ¹H- and ¹³C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

- Sharma, S., et al. (2014). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents.

- Glamočlija, J., et al. (2021). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules, 26(16), 4882.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of hydrazones I and complexes II–V. Retrieved from [Link]

-

Preprints.org. (2024). Synthesis and Characterization of New Derivatives of (E/Z)-N'-Benzylidene-(2RS)-2-(6-Chloro-9H-Carbazol-2-Yl)propanohydrazide as Potential Tuberculostatic Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Metallochromic Hydrazone‐Based Chemosensor with Application in a Colorimetric Paper Strip for Selective Detection of Cu²⁺. Retrieved from [Link]

-

MDPI. (2021). Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis, Characterization and Antimicrobial Activities of N- Salicylideneaniline and Its Cu²⁺, Co²⁺, Cr³⁺ and Zn²⁺ Complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectrum and fragmentation pattern of hydrazone 1. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis and characterization of p-Toluic hydrazide and o-Hydroxy Acetophenone Schiff base and its metal complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Transition-metal complexes with hydrazides and hydrazones .7. Dioxomolybdenum(VI) complexes of salicylaldehyde p-hydroxybenzoylhydrazone and their thermal stability. Retrieved from [Link]

- Royal Society of Chemistry. (2020). Fluoran salicylaldehyde hydrazone Zn(ii) complexes: reversible photochromic systems both in solution and in a solid matrix.

-

ResearchGate. (n.d.). FT-IR spectra of control and treated (T1 and T2) samples o-toluic acid.. Retrieved from [Link]

-

SpectraBase. (n.d.). p-Toluic acid, hydrazide - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

- 1. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent developments in rhodamine salicylidene hydrazone chemosensors - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. SAR study of N′-(Salicylidene)heteroarenecarbohydrazides as promising antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Multifaceted Mechanism of Action of Salicylidene o-Toluic Hydrazone: A Technical Guide

Abstract

Salicylidene o-toluic hydrazone emerges from the versatile class of hydrazones, a group of compounds renowned for their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the putative mechanisms of action of this compound, drawing upon the established bioactivities of structurally related salicylidene and hydrazone analogs. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesized perspective on its potential as a therapeutic agent. We will delve into its probable roles in enzyme inhibition, metal chelation, antioxidant activity, and anti-inflammatory pathways, supported by theoretical and experimental evidence from analogous compounds.

Introduction: The Chemical and Biological Landscape of Salicylidene Hydrazones

Hydrazones, characterized by the R1R2C=NNR3R4 structural motif, are a class of organic compounds that have garnered significant attention in medicinal chemistry. Their diverse pharmacological profiles, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer activities, stem from their unique electronic and structural properties.[1][2][3] The salicylidene moiety, a derivative of salicylaldehyde, when incorporated into a hydrazone structure, often enhances these biological effects. This is attributed to the presence of a phenolic hydroxyl group ortho to the azomethine group, which can participate in hydrogen bonding and metal chelation.[4]

This compound (CAS 82859-72-1) is a specific derivative within this class.[5][6][7] While direct and extensive research on its specific mechanism of action is emerging, a comprehensive understanding can be constructed by examining the well-documented activities of its structural relatives. This guide will therefore focus on these probable mechanisms, providing a foundational understanding for future research and development.

Putative Mechanisms of Action

The biological activity of this compound is likely not mediated by a single, linear pathway but rather through a multifactorial mechanism involving several key cellular processes.

Enzyme Inhibition: A Prominent Mode of Action

The structural features of salicylidene hydrazones make them prime candidates for enzyme inhibitors. The aromatic rings can engage in hydrophobic and pi-stacking interactions within enzyme active sites, while the hydrazone linker and hydroxyl group can form critical hydrogen bonds.

Several classes of enzymes are potential targets:

-

Laccases: These copper-containing enzymes are involved in various biological processes, including fungal pathogenesis. Phenolic hydrazide-hydrazones have been identified as effective laccase inhibitors.[4][8] The salicylidene unit, in particular, can interact with amino acids in the substrate-binding cavity of the enzyme.[8] Molecular docking studies have further elucidated the stabilizing interactions within the hydrophobic areas of the laccase active site.[8]

-

Tropomyosin Receptor Kinase A (TrkA): This receptor tyrosine kinase is a promising target for anticancer agents. Salicyl-hydrazone analogues have demonstrated potent TrkA inhibitory activity.[9] Structure-activity relationship (SAR) studies have revealed that the presence and position of hydroxyl groups on the salicylidene ring are crucial for cytotoxicity and TrkA inhibition.[9]

-

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system and targets for the treatment of neurodegenerative diseases like Alzheimer's.[10] Various hydrazone derivatives have been investigated as potent inhibitors of these enzymes.[10][11][12][13]

-

Monoamine Oxidases (MAOs): MAO-A and MAO-B are enzymes that regulate neurotransmitter levels. Hydrazone derivatives have been synthesized and evaluated as selective and reversible inhibitors of hMAO-A, suggesting potential applications as antidepressants.[14]

The inhibitory action of this compound on these or other enzymes likely involves competitive or mixed-type inhibition, where the molecule competes with the natural substrate for binding to the active site.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)

-

Enzyme and Substrate Preparation: Obtain purified enzyme and a suitable chromogenic or fluorogenic substrate. Prepare stock solutions in an appropriate buffer.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Assay Procedure: In a 96-well plate, add the enzyme solution, followed by the inhibitor at various concentrations. Incubate for a predetermined period.

-

Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

-

Data Acquisition: Measure the change in absorbance or fluorescence over time using a plate reader.

-

Data Analysis: Calculate the initial reaction velocities and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). Further kinetic studies (e.g., Lineweaver-Burk plots) can determine the mode of inhibition.

Visualization of a Putative Enzyme Inhibition Mechanism

Caption: Competitive inhibition of an enzyme by this compound.

Metal Chelation: A Key to Modulating Biological Processes

The salicylidene hydrazone scaffold contains multiple donor atoms (oxygen and nitrogen) that can coordinate with metal ions, forming stable chelate complexes.[2] This metal-chelating ability can significantly influence biological systems in several ways:

-

Iron Chelation: Iron is an essential element but can be toxic in excess, catalyzing the formation of reactive oxygen species (ROS). Salicylaldehyde isonicotinoyl hydrazone (SIH) and its analogs are effective iron chelators.[15][16] By sequestering excess iron, these compounds can mitigate oxidative stress and exhibit cytotoxic activity against cancer cells, which often have a higher iron requirement.

-

Modulation of Metalloenzymes: Many enzymes require metal ions as cofactors for their catalytic activity. By chelating these essential metals, salicylidene hydrazones can indirectly inhibit enzyme function.[4]

-

Formation of Bioactive Metal Complexes: The metal complexes of hydrazones can themselves possess enhanced biological activities compared to the free ligand. For instance, zinc(II) complexes of salicylaldehyde benzoyl hydrazones have shown altered and sometimes improved anti-nociceptive and anti-inflammatory profiles.[17]

Experimental Protocol: Spectroscopic Titration for Metal Chelation

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent and a stock solution of a metal salt (e.g., FeCl3, CuCl2) in the same solvent.

-

Spectroscopic Measurement: Record the UV-Vis absorption spectrum of the hydrazone solution.

-

Titration: Add incremental amounts of the metal salt solution to the hydrazone solution.

-

Data Acquisition: Record the UV-Vis spectrum after each addition.

-

Data Analysis: Observe the changes in the absorption spectrum (e.g., appearance of new bands, isosbestic points) to confirm complex formation. The stoichiometry of the complex can be determined using methods like Job's plot.

Visualization of Metal Chelation

Caption: Metal chelation by this compound leading to a biological effect.

Antioxidant Activity: Scavenging Reactive Oxygen Species

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Hydrazone derivatives, particularly those with phenolic hydroxyl groups, are known to possess significant antioxidant properties.[1][2][18]

The antioxidant mechanism of hydrazones is believed to occur through several pathways:[19][20][21]

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. This is often the predominant mechanism in non-polar environments.[20]

-

Single Electron Transfer followed by Proton Transfer (SET-PT): The hydrazone can donate an electron to a free radical, followed by the transfer of a proton.

-

Sequential Proton Loss Electron Transfer (SPLET): The phenolic hydroxyl group can first lose a proton, and the resulting phenoxide anion then donates an electron to the free radical. This mechanism is favored in polar solvents.[20]

Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the thermodynamics and kinetics of these radical scavenging mechanisms for various hydrazone compounds.[19][20][21]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare a stock solution of this compound and a standard antioxidant (e.g., ascorbic acid) in methanol, with serial dilutions.

-

Assay Procedure: In a 96-well plate, add the DPPH solution to each well, followed by the sample or standard at different concentrations.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 517 nm).

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Visualization of Antioxidant Mechanisms

Caption: Potential antioxidant mechanisms of this compound.

Anti-inflammatory Effects: Modulating Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is a hallmark of many diseases. Hydrazones have been extensively studied for their anti-inflammatory properties.[1][2][3][22] The anti-inflammatory activity of salicylaldehyde hydrazone derivatives has been demonstrated in various animal models.[17]

The potential anti-inflammatory mechanisms include:

-

Inhibition of Pro-inflammatory Enzymes: As discussed earlier, the inhibition of enzymes like cyclooxygenases (COX) can reduce the production of prostaglandins, which are key mediators of inflammation.

-

Modulation of Inflammatory Signaling Pathways: Hydrazones may interfere with signaling pathways such as NF-κB, which plays a central role in regulating the expression of pro-inflammatory genes.

-

Antioxidant Activity: By scavenging ROS, which can act as signaling molecules in inflammatory processes, the antioxidant properties of this compound can contribute to its anti-inflammatory effects.

Synthesis and Characterization

The synthesis of this compound typically involves a condensation reaction between o-toluic hydrazide and salicylaldehyde.

Experimental Protocol: Synthesis of this compound

-

Preparation of o-Toluic Hydrazide: This can be synthesized from o-toluic acid via esterification followed by reaction with hydrazine hydrate.

-

Condensation Reaction: Dissolve equimolar amounts of o-toluic hydrazide and salicylaldehyde in a suitable solvent such as ethanol.

-

Catalysis: Add a few drops of a catalyst, such as glacial acetic acid.

-

Reflux: Reflux the reaction mixture for a few hours.

-

Isolation and Purification: Cool the reaction mixture to allow the product to crystallize. Collect the solid by filtration and recrystallize from a suitable solvent to obtain the pure product.

-

Characterization: Confirm the structure and purity of the synthesized compound using techniques such as melting point determination, FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| CAS Number | 82859-72-1 | - | [5] |

| Molecular Formula | C15H14N2O2 | - | [5] |

| Molecular Weight | 254.28 | g/mol | [5] |

| logP (octanol/water) | 2.465 | - | [5] |

| Water Solubility (log10WS) | -3.71 | mol/L | [5] |

Future Directions and Conclusion

While the precise molecular targets and signaling pathways of this compound are yet to be fully elucidated, the evidence from structurally related compounds strongly suggests a multifaceted mechanism of action. Its potential to act as an enzyme inhibitor, a metal chelator, an antioxidant, and an anti-inflammatory agent makes it a promising candidate for further investigation in drug discovery and development.

Future research should focus on:

-

In vitro and in vivo studies: To directly assess the biological activities of this compound and validate the proposed mechanisms.

-

Target identification: Employing techniques such as proteomics and chemical biology to identify its specific molecular targets.

-

Molecular modeling and SAR studies: To optimize the structure of this compound for enhanced potency and selectivity.

References

-

Antioxidant properties of designed hydrazone derivatives calculated at... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthesis, anticancer, and docking studies of salicyl-hydrazone analogues: A novel series of small potent tropomyosin receptor kinase A inhibitors. (2017). PubMed. [Link]

-

The scavenging mechanism of hydrazone compounds towards HOO˙ and CH3OO˙ radicals: a computational mechanistic and kinetic study. (n.d.). RSC Publishing. [Link]

-

Inhibitory Potential of New Phenolic Hydrazide-Hydrazones with a Decoy Substrate Fragment towards Laccase from a Phytopathogenic Fungus: SAR and Molecular Docking Studies. (2021). PMC - PubMed Central. [Link]

-

Turkish Computational and Theoretical Chemistry Investigation of salicylidene acylhydrazides derivatives: Molecular Docking, ADM - DergiPark. (2021). DergiPark. [Link]

-

Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. (n.d.). Retrieved January 19, 2026, from [Link]

-

Inhibitory Potential of New Phenolic Hydrazide-Hydrazones with a Decoy Substrate Fragment towards Laccase from a Phytopathogenic Fungus: SAR and Molecular Docking Studies. (n.d.). MDPI. [Link]

-

The scavenging mechanism of hydrazone compounds towards HOO˙ and CH3OO˙ radicals: a computational mechanistic and kinetic study. (n.d.). NIH. [Link]

-

Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. (n.d.). MDPI. [Link]

-

Structure-activity relationships of novel salicylaldehyde isonicotinoyl hydrazone (SIH) analogs: iron chelation, anti-oxidant and cytotoxic properties. (2014). PubMed. [Link]

-

Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. (n.d.). MDPI. [Link]

-

Analgesic and anti-inflammatory activities of salicylaldehyde 2-chlorobenzoyl hydrazone (H(2)LASSBio-466), salicylaldehyde 4-chlorobenzoyl hydrazone (H(2)LASSBio-1064) and their zinc(II) complexes. (2011). PubMed. [Link]

-

Synthesis of Novel Tritopic Hydrazone Ligands: Spectroscopy, Biological Activity, DFT, and Molecular Docking Studies. (n.d.). PMC - NIH. [Link]

-

Synthesis of Novel Tritopic Hydrazone Ligands: Spectroscopy, Biological Activity, DFT, and Molecular Docking Studies. (n.d.). MDPI. [Link]

-

Structure-Activity Relationships of Novel Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Analogs: Iron Chelation, Anti-Oxident and Cytotoxic Properties. (n.d.). Research journals. [Link]

-

SYNTHESIS AND SPECTRAL CHARACTERIZATION OF TRANSITION METAL COMPLEXES WITH BENZOTHIAZOLYL-2-HYDRAZONES OF SALICYLIDENE ACETONE AND SALICYLIDENE ACETOPHENONE. (n.d.). Semantic Scholar. [Link]

-

Chemical Properties of this compound (CAS 82859-72-1). (n.d.). Cheméo. [Link]

-

Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. (n.d.). PMC - PubMed Central. [Link]

-

Analgesic, Anti-Inflammatory, and Antiplatelet Profile of Hydrazones Containing Synthetic Molecules. (n.d.). SciSpace. [Link]

-

The Role of Solvent on the Kinetics and Mechanism of the Hydrolysis of Salicylidene Benzoyl Hydrazone. (n.d.). An-Najah journals. [Link]

-

Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. (2023). PubMed Central. [Link]

-

Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. (n.d.). PMC - NIH. [Link]

-

This compound| CAS:#82859-72-1. (n.d.). Letopharm Limited. [Link]

-

Discovery of sulfonyl hydrazone derivative as a new selective PDE4A and PDE4D inhibitor by lead-optimization approach on the prototype LASSBio-448: In vitro and in vivo preclinical studies. (2020). PubMed. [Link]

-

Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. (n.d.). MDPI. [Link]

-

Dioxo and oxo-peroxo molybdenum(VI) complexes bearing salicylidene 2-picoloyl hydrazone: Structures and catalytic performances. (n.d.). ResearchGate. [Link]

-

Synthesis, in silico and in vitro studies of hydrazide-hydrazone imine derivatives as potential cholinesterase inhibitors. (2023). PubMed. [Link]

-

Investigation of inhibitory properties of some hydrazone compounds on hCA I, hCA II and AChE enzymes. (n.d.). Semantic Scholar. [Link]

-

Synthesis and characterization of p-Toluic hydrazide and o-Hydroxy Acetophenone Schiff base and its metal complexes. (2019). ResearchGate. [Link]

-

Investigation of Inhibitory Properties of Some Hydrazone Compounds on hCA I, hCA II and AChE Enzymes. (n.d.). ResearchGate. [Link]

-

Evaluation of hydrazone and N-acylhydrazone derivatives of vitamin B6 and pyridine-4-carbaldehyde as potential drugs against Alzheimer's disease. (n.d.). PMC - PubMed Central. [Link]

-

Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). PubMed Central. [Link]

-

Spectroscopic investigation of some salicylidene hydrazone derivatives and their chelates with Co(II), Ni(II) and Cu(II). (n.d.). ResearchGate. [Link]

-